molecular formula C11H11ClN2S B12819508 [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine CAS No. 643723-44-8

[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine

Cat. No.: B12819508
CAS No.: 643723-44-8
M. Wt: 238.74 g/mol
InChI Key: YHMUQPIOJRKBPT-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiosemicarbazone. This intermediate is then cyclized using acetic acid to yield 4-(4-chlorophenyl)-5-methylthiazole. The final step involves the reduction of the thiazole compound with sodium borohydride to obtain (4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanamine: A simpler structure with similar antimicrobial properties.

    5-Methylthiazole: Lacks the chlorophenyl group but shares the thiazole core.

    4-(4-Chlorophenyl)thiazole: Similar structure but without the methyl group.

Uniqueness

(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

643723-44-8

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C11H11ClN2S/c1-7-11(14-10(6-13)15-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3

InChI Key

YHMUQPIOJRKBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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